molecular formula C13H11ClN2O2S B13555167 2-chloro-1-[3-(furan-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

2-chloro-1-[3-(furan-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B13555167
M. Wt: 294.76 g/mol
InChI Key: YBJNYXJEAUITTJ-UHFFFAOYSA-N
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Description

2-chloro-1-[3-(furan-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[3-(furan-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a pyrazole ring, followed by the introduction of furan and thiophene groups through subsequent reactions. The final step often involves chlorination to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[3-(furan-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-chloro-1-[3-(furan-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-[3-(furan-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: Similar structure but with a different position of the thiophene ring.

    2-chloro-1-[3-(furan-2-yl)-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness

The uniqueness of 2-chloro-1-[3-(furan-2-yl)-5-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one lies in its specific combination of furan, thiophene, and pyrazole rings, which can confer unique electronic and steric properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

2-chloro-1-[5-(furan-2-yl)-3-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C13H11ClN2O2S/c14-7-13(17)16-11(9-3-5-19-8-9)6-10(15-16)12-2-1-4-18-12/h1-5,8,11H,6-7H2

InChI Key

YBJNYXJEAUITTJ-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)CCl)C3=CSC=C3

Origin of Product

United States

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